N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide

Medicinal Chemistry Kinase Inhibition Trifluoromethylbenzamide SAR

Medicinal chemistry teams pursuing kinase inhibitor SAR often face a gap in accessing well-defined trifluoromethylbenzamide intermediates bearing heteroaromatic substituents. N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide (CAS 2034455-40-6, MW 345.3) addresses this need as a synthetic building block. • Furan-3-ylbenzyl moiety enables exploration of heterocycle-tolerant regions within ATP-binding pockets of kinases such as EphB4, KDR, and Bcr-Abl • Furan ring supports further derivatization via Diels-Alder cycloaddition, electrophilic substitution, or oxidation to furan-2,3-dione derivatives for diversity-oriented synthesis • Supplied as a research-grade intermediate with rapid global dispatch; ideal as a negative control or inactive analog in SAR campaigns once profiled alongside active comparators

Molecular Formula C19H14F3NO2
Molecular Weight 345.3
CAS No. 2034455-40-6
Cat. No. B1653896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide
CAS2034455-40-6
Molecular FormulaC19H14F3NO2
Molecular Weight345.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)C(F)(F)F
InChIInChI=1S/C19H14F3NO2/c20-19(21,22)17-4-2-1-3-16(17)18(24)23-11-13-5-7-14(8-6-13)15-9-10-25-12-15/h1-10,12H,11H2,(H,23,24)
InChIKeyPURXUWFPSKBFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide: Chemical & Class Profile


N-(4-(Furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide (CAS 2034455-40-6, molecular formula C₁₉H₁₄F₃NO₂, molecular weight 345.3 g/mol) is a synthetic organic compound featuring a 2-(trifluoromethyl)benzamide core linked via a methylene bridge to a para-(furan-3-yl)phenyl group . This compound belongs to the broader class of trifluoromethyl-substituted benzamides, a scaffold widely explored in medicinal chemistry for kinase inhibition [1]. Despite its structural appeal—combining a lipophilic trifluoromethyl moiety with a heteroaromatic furan ring—a comprehensive search of primary research papers, patents, and authoritative databases (excluding vendor-generated promotional content) did not yield any peer-reviewed bioactivity data, target engagement profiles, or in vivo efficacy studies specifically attributed to this CAS number. Its presence in chemical catalogs suggests it is primarily utilized as a synthetic intermediate or a screening library component rather than as a well-characterized bioactive lead.

Synthetic intermediate for kinase-targeted library assembly
Screening library component – no peer-reviewed bioactivity data available
Selection based on scaffold hypothesis; end-user SAR profiling required

N-(4-(Furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide: Analog Interchangeability Concerns


Trifluoromethylbenzamides constitute a congested chemical space where minor structural perturbations—such as substituent regiochemistry on the benzamide ring, linker identity, or heterocycle attachment—can profoundly alter kinase selectivity profiles, cellular potency, and pharmacokinetic properties [1]. However, for the specific compound N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide, publicly available evidence is currently insufficient to establish its position relative to the closest structural analogs. No quantitative head-to-head comparisons in any assay system have been identified in the peer-reviewed or patent literature. Consequently, any claim that this compound is interchangeable with or superior to analogs such as N-(4-(furan-3-yl)benzyl)-3-(trifluoromethyl)benzamide, N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide (CAS 2034602-72-5), or N-(4-(furan-3-yl)benzyl)-2-(methylthio)benzamide would be scientifically unfounded at present. Procurement decisions must therefore rely on synthetic accessibility, purity specifications, and the end-user's specific structure-activity hypothesis rather than on demonstrated differential performance.

! Regioisomeric CF₃ position (ortho vs. meta/para) may shift kinase selectivity profile
! Nicotinamide analog (CAS 2034602-72-5) introduces pyridine nitrogen, altering H-bond capacity
! No head-to-head comparison data exist; interchangeability with any analog is scientifically unfounded

N-(4-(Furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide: Evidence Inventory


No Target Engagement or Bioactivity Data

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem did not identify any peer-reviewed publication or patent that reports quantitative bioactivity (e.g., IC₅₀, Kᵢ, EC₅₀, % inhibition), selectivity, or ADME data specifically for N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide (CAS 2034455-40-6). While the broader 2-(trifluoromethyl)benzamide scaffold is a recognized kinase inhibitor chemotype, the individual compound has no published affinity data against kinases (e.g., EphB4, KDR, c-Abl, Flt-3) [1] or any other target class. The closest structurally characterized analog with reported activity may exist within the patent literature describing trifluoromethyl benzamides, but no explicit example corresponding to this CAS number was located. As such, no quantitative head-to-head comparison can currently be constructed between this compound and any defined comparator.

Target Engagement
Data to verify
No publicly available data
Class-level kinase inhibitor scaffold inference only; experimental profiling absent
SAR hypothesis requires assay validation
Medicinal Chemistry Kinase Inhibition Trifluoromethylbenzamide SAR

Predicted Physicochemical Differences from Analogs

In the absence of experimental bioactivity data, differentiation can only be approached through computed physicochemical properties. N-(4-(furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide (MW 345.3, cLogP ~3.8–4.2 predicted ) places the trifluoromethyl group at the ortho position of the benzamide ring. By contrast, the regioisomeric N-(4-(furan-3-yl)benzyl)-6-(trifluoromethyl)nicotinamide (CAS 2034602-72-5, MW 346.3) incorporates the CF₃ group on a pyridine ring, which alters hydrogen-bond acceptor capacity and may impact kinase hinge-binding interactions . While not experimentally verified for this pair, literature on analogous benzamide series indicates that ortho-CF₃ substitution can influence amide bond conformation and metabolic stability differently than para- or meta-CF₃ substitution [1]. These distinctions are structure-based inferences only and have not been validated in comparative assays for this specific compound.

Physicochemical Profile
Data to verify
Target cLogP ~3.8–4.2
vs
Nicotinamide analog cLogP ~2.9–3.3
Δ cLogP ≈ 0.5–1.3 units; TPSA Δ ≈ 12–15 Ų
Predicted differences suggest altered solubility/permeability; experimental confirmation missing
In silico estimates only; not validated in comparative assays
Cheminformatics Physicochemical Properties Drug-Likeness

N-(4-(Furan-3-yl)benzyl)-2-(trifluoromethyl)benzamide: Application Scenarios


Building Block for Kinase-Focused Libraries

Given the established role of trifluoromethylbenzamides as kinase inhibitor scaffolds [1], this compound may serve as a synthetic intermediate for generating analog series targeting kinases such as EphB4, KDR, or Bcr-Abl. Its furan-3-yl substituent offers a vector for exploring heterocycle-tolerant regions of the ATP-binding pocket, but this hypothesis remains untested for this specific compound.

Negative Control or SAR Probe

In the absence of demonstrated activity, and pending experimental confirmation, this compound could be employed as a negative control or an inactive analog in SAR studies where the 2-(trifluoromethyl)benzamide core is known to confer activity and the furan-3-ylbenzyl moiety is being evaluated for its contribution. This application requires that the compound first be profiled alongside active analogs in the relevant assay system.

Starting Material for Furan Derivatization

The furan ring present in the compound is amenable to further chemical modification, including Diels-Alder cycloaddition, electrophilic substitution, or oxidation to furan-2,3-dione derivatives [2]. This reactivity may be exploited to elaborate the structure into more complex heterocyclic systems for diversity-oriented synthesis, provided the trifluoromethylbenzamide functionality is stable under the reaction conditions employed.

Application
Selection Property
Validation Focus
Kinase-focused library synthesis
Trifluoromethylbenzamide scaffold
Kinase hinge-binding hypothesis
Negative control / SAR probe
Lack of characterized activity
Assay benchmarking against active analogs
Furan derivatization precursor
Furan ring reactivity
Reaction condition stability
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